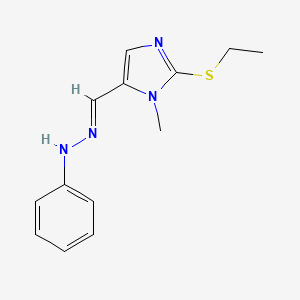

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone” is a chemical compound . It is a derivative of phenylhydrazone . Phenylhydrazones are a class of compounds that display various bioactivities, including antimicrobial, antitubercular, anti-HIV, anti-inflammatory, anticonvulsant, analgesic, and antitumor properties .

Synthesis Analysis

The synthesis of phenylhydrazone derivatives often involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular structure of phenylhydrazone derivatives is typically determined by several physicochemical (TGA, powder XRD, SEM, EDAX) and spectroscopic techniques (FTIR, UV–Vis, NMR, mass spectroscopy) .Chemical Reactions Analysis

The formation of phenylhydrazone from benzaldehyde, 4-chlorobenzaldehyde, 1-naphthaldehyde, 2-naphthaldehyde, 2-formyl-1,6-methano 10annulene in 50% aqueous ethanol (v/v) at 25.0 °C and ionic strength 0.20 M occurs in two steps, (i) the formation of an aminomethanol intermediate and (ii) the dehydration of the aminomethanol to give the products of reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of phenylhydrazone derivatives are typically determined by several physicochemical techniques such as TGA, powder XRD, SEM, EDAX .Applications De Recherche Scientifique

Catalytic Systems for Benzimidazoles Synthesis

The catalytic potential of sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 is demonstrated in the efficient synthesis of benzimidazole derivatives. Utilizing a green chemistry approach, these catalysts facilitate the condensation of benzene-1, 2-diamine with aromatic aldehydes, showcasing a novel application in the realm of organic synthesis under environmentally benign conditions (Khazaei et al., 2011).

Novel Antimicrobial Agents

A series of 1,2,3-triazolyl pyrazole derivatives, synthesized via the Vilsmeier–Haack reaction, have been evaluated for their antimicrobial properties. These compounds exhibit broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as novel antimicrobial agents. The results underscore the importance of structural innovation in developing effective treatments against microbial infections (Bhat et al., 2016).

Green Synthesis of Dihydropyrano[2,3-c]pyrazoles

The application of disulfonic acid imidazolium chloroaluminate as a novel acidic and heterogeneous catalyst is explored in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This research contributes to the field of green chemistry by offering a simple, efficient, and environmentally friendly method for the synthesis of complex organic compounds (Moosavi‐Zare et al., 2013).

Synthesis of Schiff and Mannich Bases

In the quest for new bioactive molecules, the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones stands out. This research signifies the versatility and potential of combining different heterocyclic frameworks to yield compounds with anticipated biological activities (Bekircan & Bektaş, 2008).

Synthesis of 2-Imidazolines

A green and efficient method for the synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide is discussed. This study emphasizes the importance of developing mild and environmentally friendly reactions for the preparation of imidazoline derivatives, showcasing the broader applicability of imidazole-based compounds in medicinal chemistry (Bai et al., 2011).

Orientations Futures

Phenylhydrazone derivatives, including “2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone”, have potential in various fields due to their bioactivities . Future research could focus on exploring their potential uses in medicine, their mechanisms of action, and methods for their efficient synthesis.

Mécanisme D'action

Target of Action

Similar compounds, n′-phenylhydrazides, have been studied for their antifungal activity against strains ofCandida albicans .

Mode of Action

It’s known that hydrazones, a class of compounds to which our compound belongs, are prepared by the condensation reaction of an appropriate hydrazide and aldehyde . This might suggest that the compound could interact with its targets through a similar mechanism.

Biochemical Pathways

The related n′-phenylhydrazides have been shown to exhibit antifungal activity , suggesting that this compound may interact with biochemical pathways related to fungal growth and proliferation.

Result of Action

Related compounds, such as n′-phenylhydrazides, have demonstrated antifungal activity , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-3-18-13-14-9-12(17(13)2)10-15-16-11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDANUBQYZCPYAK-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=NNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=NC=C(N1C)/C=N/NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2684456.png)

![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2684468.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)

![[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol](/img/structure/B2684474.png)